An In-depth Technical Guide to (S)-2,4-Bis(((benzyloxy)carbonyl)amino)butanoic Acid: Synthesis, Properties, and Applications
An In-depth Technical Guide to (S)-2,4-Bis(((benzyloxy)carbonyl)amino)butanoic Acid: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Di-functionalized Amino Acid Building Blocks
In the landscape of modern drug discovery and peptide chemistry, the use of non-canonical amino acids offers a powerful tool for modulating the pharmacological properties of bioactive peptides. Among these, (S)-2,4-Bis(((benzyloxy)carbonyl)amino)butanoic acid, a derivative of L-2,4-diaminobutyric acid (L-DAB), stands out as a versatile building block. The presence of two amino functionalities, orthogonally protected with the well-established benzyloxycarbonyl (Cbz or Z) group, allows for the introduction of unique structural motifs and branching points within a peptide sequence.[1] The Cbz group, pioneered by Bergmann and Zervas, provides robust stability during peptide synthesis and can be selectively removed under specific conditions, making it a cornerstone of peptide chemistry.[][3] This guide provides a comprehensive overview of the chemical properties, a proposed synthetic pathway, and the potential applications of (S)-2,4-Bis(((benzyloxy)carbonyl)amino)butanoic acid in the development of novel therapeutics.
Proposed Synthesis of (S)-2,4-Bis(((benzyloxy)carbonyl)amino)butanoic Acid
A reliable and straightforward synthesis of the title compound can be envisioned starting from the commercially available L-2,4-diaminobutyric acid dihydrochloride. The synthesis involves a one-pot, two-step protection of both the α- and γ-amino groups using benzyl chloroformate under alkaline conditions. This method, a variation of the classic Schotten-Baumann reaction, is widely used for the Cbz protection of amino acids due to its efficiency and scalability.[4]
Synthetic Workflow
Caption: Proposed synthetic workflow for (S)-2,4-Bis(((benzyloxy)carbonyl)amino)butanoic acid.
Detailed Experimental Protocol
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Dissolution of Starting Material: In a flask equipped with a magnetic stir bar and cooled in an ice bath, dissolve L-2,4-diaminobutyric acid dihydrochloride (1.0 equivalent) in a 1 M aqueous solution of sodium hydroxide (NaOH).[5] Use a sufficient amount of base to neutralize the dihydrochloride and maintain a pH of approximately 9-10.
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Protection Reaction: While vigorously stirring the cooled solution, slowly add benzyl chloroformate (Cbz-Cl, 2.2 equivalents) dropwise. Monitor the pH of the reaction mixture and add additional 1 M NaOH as needed to maintain the pH between 8 and 10. A pH that is too low can lead to the decomposition of Cbz-Cl, while a pH that is too high may promote racemization.[4]
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Reaction Completion: After the addition of Cbz-Cl is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
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Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate. Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M hydrochloric acid (HCl). The product should precipitate out of the solution.
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Extraction and Purification: Extract the acidified aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. The introduction of Cbz groups often facilitates crystallization, so the crude product can likely be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).[] If necessary, further purification can be achieved by silica gel column chromatography.
Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₂₀H₂₂N₂O₆ |
| Molecular Weight | 386.40 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in methanol, ethanol, ethyl acetate, and dichloromethane. Insoluble in water and non-polar solvents. |
| Chirality | Contains a stereocenter at the α-carbon in the (S)-configuration. |
Spectroscopic Characterization (Predicted)
The spectroscopic data for (S)-2,4-Bis(((benzyloxy)carbonyl)amino)butanoic acid can be predicted based on the known spectral characteristics of Cbz-protected amino acids and related molecules like N,N'-diprotected lysine.[6]
¹H NMR Spectroscopy
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10-12 | broad s | 1H | Carboxylic acid (-COOH) |
| ~7.35 | m | 10H | Aromatic protons (2 x C₆H₅) |
| ~5.10 | s | 4H | Benzylic protons (2 x -CH₂Ph) |
| ~4.30 | m | 1H | α-CH |
| ~3.20 | m | 2H | γ-CH₂ |
| ~2.00 | m | 2H | β-CH₂ |
¹³C NMR Spectroscopy
| Chemical Shift (δ, ppm) | Assignment |
| ~175 | Carboxylic acid (-COOH) |
| ~156 | Carbonyl (2 x Cbz C=O) |
| ~136 | Aromatic quaternary carbon |
| ~128 | Aromatic CH |
| ~67 | Benzylic (-CH₂Ph) |
| ~55 | α-CH |
| ~40 | γ-CH₂ |
| ~30 | β-CH₂ |
Infrared (IR) Spectroscopy
| Frequency (cm⁻¹) | Assignment |
| 3300-2500 (broad) | O-H stretch (carboxylic acid) |
| ~3300 | N-H stretch (carbamate) |
| ~3030 | C-H stretch (aromatic) |
| ~2950 | C-H stretch (aliphatic) |
| ~1710 | C=O stretch (carboxylic acid and carbamate) |
| ~1530 | N-H bend and C-N stretch (amide II) |
| ~1250 | C-O stretch (carbamate) |
Reactivity and Stability
The chemical behavior of (S)-2,4-Bis(((benzyloxy)carbonyl)amino)butanoic acid is primarily dictated by the reactivity of the Cbz protecting groups and the carboxylic acid moiety.
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Stability: The Cbz group is stable to a wide range of reaction conditions, including those used in peptide bond formation.[7] It is generally stable to mildly acidic and basic conditions. However, it can be cleaved under strong acidic or basic conditions, although this is not the preferred method of deprotection.[4]
-
Reactivity and Deprotection: The primary method for the removal of the Cbz group is catalytic hydrogenolysis.[8] This is a mild and efficient method that proceeds by the cleavage of the benzyl C-O bond in the presence of a palladium catalyst and a hydrogen source. The byproducts, toluene and carbon dioxide, are volatile and easily removed.[9]
Caption: General scheme for the deprotection of a Cbz-protected amine via catalytic hydrogenolysis.
Applications in Drug Development and Research
(S)-2,4-Bis(((benzyloxy)carbonyl)amino)butanoic acid is a valuable building block for the synthesis of complex peptides and peptidomimetics with potential therapeutic applications.
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Peptide Synthesis: This di-protected amino acid can be incorporated into peptide sequences using standard solid-phase peptide synthesis (SPPS) protocols.[10] The carboxylic acid can be activated and coupled to a resin-bound amine, and the resulting di-Cbz protected residue can be extended at the N-terminus.
-
Introduction of Structural Constraints: The diaminobutanoic acid scaffold can be used to introduce conformational constraints into peptides, which can lead to increased potency, selectivity, and metabolic stability.
-
Synthesis of Branched and Cyclic Peptides: The two protected amino groups provide handles for the synthesis of branched peptides or for intramolecular cyclization to generate constrained cyclic peptides.
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Drug Conjugation: The amino groups, after deprotection, can be used as attachment points for conjugating other molecules, such as small molecule drugs, imaging agents, or polymers, to a peptide backbone.[11]
Conclusion
(S)-2,4-Bis(((benzyloxy)carbonyl)amino)butanoic acid represents a strategically important and versatile building block for researchers and scientists in the fields of peptide chemistry and drug development. Its well-defined stereochemistry and the robust, yet readily cleavable, Cbz protecting groups allow for the precise and controlled synthesis of complex peptide-based molecules. The ability to introduce di-amino functionality provides a gateway to novel peptide architectures with potentially enhanced therapeutic properties. The proposed synthesis is efficient and utilizes standard, well-established chemical transformations, making this valuable compound accessible for a wide range of research and development applications.
References
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Organic Chemistry Portal. (n.d.). Protective Groups. [Link]
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Wang, S., et al. (2019). pDobz/pDobb protected diaminodiacid as a novel building block for peptide disulfide-bond mimic synthesis. PMC. [Link]
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